molecular formula C10H17BrO B14655806 2-(4-Bromobutyl)cyclohexan-1-one CAS No. 51953-08-3

2-(4-Bromobutyl)cyclohexan-1-one

Katalognummer: B14655806
CAS-Nummer: 51953-08-3
Molekulargewicht: 233.14 g/mol
InChI-Schlüssel: LLVMHHAPYKJCCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromobutyl)cyclohexan-1-one is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring substituted with a 4-bromobutyl group and a ketone functional group at the first carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 1,4-dibromobutane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclohexanone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromobutyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromobutyl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromobutyl)cyclohexan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo oxidation or reduction. These reactions can modulate the compound’s biological activity and interactions with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone without the bromobutyl substitution.

    4-Bromobutylbenzene: A similar compound with a benzene ring instead of a cyclohexane ring.

    2-(4-Chlorobutyl)cyclohexan-1-one: A similar compound with a chlorine atom instead of bromine.

Uniqueness

2-(4-Bromobutyl)cyclohexan-1-one is unique due to the presence of both a bromobutyl group and a cyclohexanone moiety

Eigenschaften

CAS-Nummer

51953-08-3

Molekularformel

C10H17BrO

Molekulargewicht

233.14 g/mol

IUPAC-Name

2-(4-bromobutyl)cyclohexan-1-one

InChI

InChI=1S/C10H17BrO/c11-8-4-3-6-9-5-1-2-7-10(9)12/h9H,1-8H2

InChI-Schlüssel

LLVMHHAPYKJCCE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C(C1)CCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.